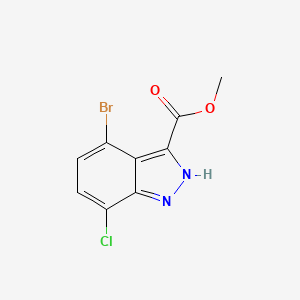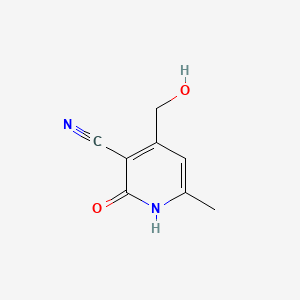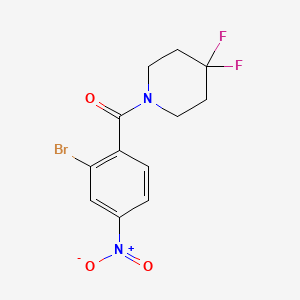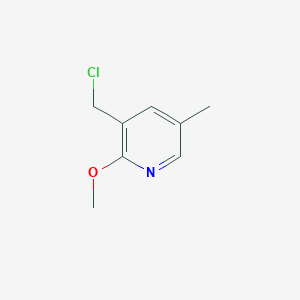
Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate is an organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of bromine and chlorine substituents on the indazole ring, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate typically involves the bromination and chlorination of an indazole precursor. One common method is the reaction of 7-iodo-1H-indazole with a brominating agent to introduce the bromine atom, followed by chlorination to add the chlorine substituent . The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Biological Studies: The compound is employed in the study of biological pathways and molecular targets, particularly in the context of enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe for investigating the structure-activity relationships of indazole derivatives.
Industrial Applications: The compound is used in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl 7-bromo-1H-indazole-3-carboxylate: Similar structure but lacks the chlorine substituent.
Methyl 4-chloro-1H-indazole-3-carboxylate: Similar structure but lacks the bromine substituent.
Methyl 1H-indazole-3-carboxylate: Lacks both bromine and chlorine substituents.
Uniqueness
Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in medicinal chemistry and other scientific research applications .
特性
分子式 |
C9H6BrClN2O2 |
|---|---|
分子量 |
289.51 g/mol |
IUPAC名 |
methyl 4-bromo-7-chloro-2H-indazole-3-carboxylate |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-9(14)8-6-4(10)2-3-5(11)7(6)12-13-8/h2-3H,1H3,(H,12,13) |
InChIキー |
IPWCOERLXPYTSR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C(=CC=C(C2=NN1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)

![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)


![6-Methyl-4-phenylbenzo[d]thiazol-2-amine](/img/structure/B13675052.png)
![1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)

![7-Bromo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13675071.png)
![[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol](/img/structure/B13675072.png)

